

Spectral Profile of 3-Chloro-4-nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-nitrotoluene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-Chloro-4-nitrotoluene**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **3-Chloro-4-nitrotoluene** provide detailed information about the hydrogen and carbon environments within the molecule.

^1H NMR Spectral Data

The proton NMR spectrum of **3-Chloro-4-nitrotoluene** exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-5	7.81	Doublet (d)	8.3
H-2	7.35	Singlet (s)	-
H-6	7.19	Doublet (d)	8.2
-CH ₃	2.42	Singlet (s)	-

Data obtained in CDCl₃ at 400MHz.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule.

Carbon Assignment	Chemical Shift (δ) ppm
C-4	144.7
C-3	132.2
C-1	128.1
C-6	127.1
C-2	125.7
-CH ₃	21.1

Data obtained in CDCl₃ at 100MHz.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Chloro-4-nitrotoluene** shows characteristic absorption bands for the nitro group, the carbon-chlorine bond, and the aromatic ring. The following major peaks have been identified from the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[2]

Wavenumber (cm ⁻¹)	Vibrational Mode
~3100	Aromatic C-H Stretch
~1530	Asymmetric NO ₂ Stretch
~1350	Symmetric NO ₂ Stretch
~830	C-Cl Stretch
~800-600	C-H Out-of-plane Bending

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **3-Chloro-4-nitrotoluene** would show a molecular ion peak corresponding to its molecular weight, along with fragmentation peaks that provide structural information. The monoisotopic mass of **3-Chloro-4-nitrotoluene** is 171.0087061 Da.[\[2\]](#)

m/z	Assignment
171/173	[M] ⁺ / [M+2] ⁺ (Molecular ion peak and its isotope)

Further fragmentation data is not readily available in public databases.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described. Specific parameters may vary depending on the instrumentation and experimental setup.

NMR Spectroscopy: A sample of **3-Chloro-4-nitrotoluene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument for proton NMR and a 100 MHz instrument for carbon NMR.[\[1\]](#)

Infrared Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or a thin film can be prepared. The gas-phase spectrum referenced was obtained from the NIST/EPA Gas-Phase Infrared Database.^[2]

Mass Spectrometry: A dilute solution of the compound is introduced into the mass spectrometer. For volatile compounds like **3-Chloro-4-nitrotoluene**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The molecule is ionized, typically by electron impact (EI), and the resulting ions are separated and detected based on their mass-to-charge ratio.

Visualization of Spectral Data Correlation

The following diagram illustrates the chemical structure of **3-Chloro-4-nitrotoluene** and highlights the key atoms and functional groups that give rise to the characteristic spectral data.

Caption: Chemical structure of **3-Chloro-4-nitrotoluene** with key spectral correlations.

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References

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